1-tert-Butyl-1,2,3-benzotriazole-5-carboxylic acid
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Overview
Description
1-tert-Butyl-1,2,3-benzotriazole-5-carboxylic acid is an organic compound belonging to the benzotriazole family. Benzotriazoles are known for their diverse applications in various fields, including medicinal chemistry, material science, and industrial processes. This compound is characterized by the presence of a tert-butyl group and a carboxylic acid functional group attached to the benzotriazole ring, which imparts unique chemical properties.
Preparation Methods
The synthesis of 1-tert-Butyl-1,2,3-benzotriazole-5-carboxylic acid typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 1-tert-butyl-1,2,3-benzotriazole.
Carboxylation: The tert-butyl-benzotriazole is subjected to carboxylation using carbon dioxide in the presence of a suitable base, such as potassium carbonate, under high-pressure conditions.
Purification: The resulting product is purified through recrystallization or chromatography to obtain pure this compound.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Chemical Reactions Analysis
1-tert-Butyl-1,2,3-benzotriazole-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the reduction of the carboxylic acid group.
Substitution: The benzotriazole ring can undergo electrophilic substitution reactions, where substituents are introduced at specific positions on the ring.
Condensation: The carboxylic acid group can participate in condensation reactions with amines or alcohols to form amides or esters, respectively.
Common reagents and conditions used in these reactions include strong acids, bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-tert-Butyl-1,2,3-benzotriazole-5-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Mechanism of Action
The mechanism of action of 1-tert-Butyl-1,2,3-benzotriazole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can form hydrogen bonds and π-π stacking interactions with enzymes and receptors, leading to modulation of their activity. These interactions can result in various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
1-tert-Butyl-1,2,3-benzotriazole-5-carboxylic acid can be compared with other benzotriazole derivatives, such as:
Benzotriazole-5-carboxylic acid: Lacks the tert-butyl group, resulting in different chemical properties and reactivity.
1-Methyl-1,2,3-benzotriazole-5-carboxylic acid: Contains a methyl group instead of a tert-butyl group, leading to variations in steric and electronic effects.
1-Phenyl-1,2,3-benzotriazole-5-carboxylic acid: The presence of a phenyl group imparts distinct aromatic characteristics and reactivity.
The uniqueness of this compound lies in its specific functional groups, which confer unique chemical and biological properties, making it valuable for various applications.
Properties
IUPAC Name |
1-tert-butylbenzotriazole-5-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O2/c1-11(2,3)14-9-5-4-7(10(15)16)6-8(9)12-13-14/h4-6H,1-3H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PIEIBXKCDFTGNA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N1C2=C(C=C(C=C2)C(=O)O)N=N1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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